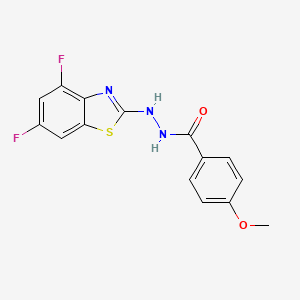

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Description

Historical Development of Benzothiazole Hydrazide Derivatives

Benzothiazole, first synthesized in the late 19th century, gained prominence for its heterocyclic structure combining a benzene ring fused to a thiazole moiety. Early applications focused on industrial uses, such as rubber vulcanization accelerators and textile dyes, but the discovery of its pharmacological potential in the mid-20th century shifted attention toward medicinal chemistry. The introduction of hydrazide derivatives emerged as a strategic modification to enhance bioavailability and target specificity. For instance, 2-hydrazinobenzothiazole, synthesized via refluxing 2-mercaptobenzothiazole with hydrazine hydrate, became a precursor for numerous derivatives.

The integration of benzohydrazide groups into benzothiazole scaffolds, as seen in N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide , reflects advancements in coupling reactions. A representative synthesis involves condensing 2-hydrazinylbenzothiazole with substituted benzaldehydes using carbodiimide-based coupling agents. This approach, optimized for efficiency and yield, underscores the evolution from simple benzothiazoles to complex hydrazide hybrids.

Academic Significance of Fluorinated Benzothiazole Scaffolds

Fluorination has become a cornerstone in drug design due to fluorine’s electronegativity, small atomic radius, and ability to modulate pharmacokinetic properties. In benzothiazole derivatives, fluorination at the 4- and 6-positions enhances lipophilicity and metabolic stability, facilitating blood-brain barrier penetration and target engagement. For example, replacing hydrogen with fluorine in This compound likely improves its binding affinity to hydrophobic enzyme pockets, as observed in analogous compounds.

Comparative studies of halogenated benzothiazoles reveal that fluorine’s electron-withdrawing effects stabilize the thiazole ring, reducing oxidative degradation. This stabilization is critical for maintaining bioactivity in vivo, as demonstrated by fluorinated derivatives of riluzole exhibiting prolonged half-lives compared to non-fluorinated analogs.

Research Evolution and Current Scientific Landscape

Recent studies emphasize structure-activity relationship (SAR) analyses to optimize benzothiazole hydrazides. For example, Compound 3C (ortho-iodo-substituted benzothiazole hydrazide) exhibited 78.11% anti-inflammatory activity in carrageenan-induced edema models, surpassing indomethacin’s efficacy. Similarly, Compound 3E (para-hydroxy substitution) demonstrated robust binding energies (-9.20 kcal/mol) in molecular docking studies with cyclooxygenase-2. These findings highlight the role of substituent positioning and electronic effects in modulating activity.

| Substituent Position | Biological Activity | Binding Affinity (kcal/mol) |

|---|---|---|

| Ortho-iodo | 78.11% anti-inflammatory | -10.41 |

| Para-hydroxy | 76.14% anti-inflammatory | -9.20 |

The incorporation of computational tools, such as molecular docking and ADME prediction, has accelerated the design of derivatives like This compound . For instance, hydrazone-linked benzothiazoles exhibit selective inhibition of monoamine oxidase-B (MAO-B), with Compound 3e achieving an IC~50~ of 0.060 µM. These advancements underscore the shift toward rational drug design, leveraging both synthetic chemistry and bioinformatics.

Classification within Medicinal Chemistry Research

Benzothiazole hydrazides occupy a versatile niche in medicinal chemistry, classified primarily by their biological targets:

- Anti-inflammatory Agents : Derivatives with electron-donating groups (e.g., methoxy or hydroxy) show cyclooxygenase-2 (COX-2) inhibition, mimicking celecoxib’s mechanism.

- Central Nervous System (CNS) Therapeutics : Fluorinated derivatives, such as This compound , are prioritized for neurodegenerative disease research due to enhanced BBB permeability.

- Antimicrobial Candidates : Hydrazide moieties confer metal-chelating properties, disrupting microbial enzyme function.

The methoxy group in 4-methoxybenzohydrazide further augments solubility and π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for both anti-inflammatory and neuroprotective applications.

Properties

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-8(3-5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVKBXDSAXGURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide typically involves the reaction of 4,6-difluoro-2-aminobenzothiazole with 4-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted benzothiazole derivatives with new functional groups replacing the difluoro groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is C12H10F2N4S, with a molecular weight of approximately 314.34 g/mol. The compound features a benzothiazole moiety substituted with fluorine atoms and a methoxy group attached to the hydrazide structure, contributing to its unique chemical properties.

Medicinal Chemistry

This compound has shown promising potential in medicinal chemistry:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives containing benzothiazole moieties have been reported to inhibit the growth of lung (A549) and breast (MCF7) cancer cells effectively .

- Antimicrobial Properties : Research suggests that derivatives of this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances the biological activity of the molecule .

Fluorescent Probes

The compound is being investigated as a potential fluorescent probe for detecting specific biomolecules. Its unique structure allows for interaction with biological targets, making it useful in bioimaging applications .

Material Science

In material science, this compound is explored for developing new materials with unique properties. Its ability to form polymers and coatings can lead to innovations in various industrial applications .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against A549 and MCF7 cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups. The mechanism involved the modulation of specific signaling pathways associated with cell growth .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results showed that it exhibited higher activity against Gram-negative bacteria compared to Gram-positive strains. The study highlighted the importance of the fluorine substituents in enhancing antibacterial properties .

Data Tables

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. For example, its antimicrobial activity may be attributed to the disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

a. Fluorine vs. Hydroxyl/Methoxy Substituents

- N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide (Compound 5, ) :

- Replaces fluorine with hydroxyl groups at positions 3 and 4 on the benzylidene ring.

- Impact : Hydroxyl groups enhance hydrogen bonding and polarity, leading to higher melting points (>250°C) compared to fluorinated analogs. However, fluorine’s electron-withdrawing effect improves metabolic stability and lipophilicity .

- N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide (): Features a methoxy group on the benzylidene ring instead of fluorine.

b. Heterocyclic Modifications

- 4-Methoxy-N'-(thiophen-2-methylene)benzohydrazide (): Substitutes benzothiazole with a thiophene ring.

Hydrazide Modifications

a. Benzohydrazide vs. Propanehydrazide

- N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)propanehydrazide (): Replaces the 4-methoxybenzoyl group with a propanoyl chain. Impact: The shorter aliphatic chain reduces aromatic interactions, likely decreasing binding affinity to aromatic-rich biological targets .

b. Substituent Position and Electronic Effects

Physicochemical Properties

Key Observations :

- Fluorinated analogs may exhibit lower melting points due to reduced hydrogen bonding compared to hydroxylated derivatives.

- Methoxy groups consistently show δ ~3.8 ppm in 1H-NMR, while fluorine’s deshielding effect could shift adjacent protons upfield .

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by various research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of C12H10F2N4S and a molecular weight of approximately 314.34 g/mol. Its structure comprises a benzothiazole core substituted with fluorine atoms and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-difluoro-1,3-benzothiazole with 4-methoxybenzohydrazide under controlled conditions. The process includes:

- Refluxing the reactants in a suitable solvent (e.g., ethanol or methanol).

- Purification through recrystallization or column chromatography to achieve high purity.

- Characterization using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 5 µg/mL | Moderate |

| Staphylococcus aureus | 3 µg/mL | High |

| Pseudomonas aeruginosa | 7 µg/mL | Moderate |

The compound demonstrated stronger activity against gram-positive bacteria compared to gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 12.5 | Significant inhibition |

| MCF7 (breast cancer) | 15.0 | Moderate inhibition |

| NIH/3T3 (normal) | >50 | No significant effect |

These findings suggest that this compound may interfere with cancer cell proliferation mechanisms .

The biological activity of this compound is believed to involve several mechanisms:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells and cancer cells, leading to cell death.

- Interaction with DNA : Potential intercalation into DNA may disrupt replication processes in cancer cells.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a significant reduction in bacterial load in vitro and showed potential for further development as an antibacterial agent .

Study 2: Anticancer Properties

In another study focusing on its anticancer properties, the compound was administered to A549 lung cancer cells. Results revealed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a substituted benzothiazol-2-amine with a benzohydrazide derivative. For example, analogous compounds are synthesized via refluxing intermediates (e.g., 5-chlorothiazol-2-amine with benzoyl chloride derivatives in pyridine) under controlled conditions . Optimization includes adjusting reaction time, temperature (e.g., 100°C water baths for reflux), and stoichiometric ratios of reagents. Purification often employs recrystallization with methanol or chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Use FT-IR to confirm amide bonds (C=O stretch ~1650–1700 cm⁻¹) and N–H stretches (~3200 cm⁻¹). ¹H/¹³C NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (HRMS) validates molecular weight. Crystallography (via SHELX programs) confirms 3D structure and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. How is the solubility profile of this compound determined, and what solvents are suitable for biological assays?

- Methodological Answer : Solubility is assessed via stepwise dissolution in polar (DMSO, methanol) and non-polar solvents (ethyl acetate). For in vitro assays, DMSO is preferred due to its ability to solubilize aromatic heterocycles without denaturing proteins. Pre-screen for solvent interference using negative controls .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as PFOR enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to active sites, using crystallographic data from analogous benzothiazole derivatives (e.g., nitazoxanide’s inhibition of PFOR). Focus on key residues involved in hydrogen bonding (amide groups) and hydrophobic interactions (difluoro substituents). Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictions in anti-inflammatory activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic stability or bioavailability. Conduct ADME assays (e.g., microsomal stability tests) to assess compound degradation. Use isotopic labeling (³H/¹⁴C) to track in vivo distribution. Cross-validate findings with alternative inflammation models (e.g., albumin denaturation vs. COX-2 inhibition assays) .

Q. How do electronic effects of 4,6-difluoro and 4-methoxy substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity of the benzothiazole ring, promoting interactions with nucleophilic enzyme residues. Methoxy groups donate electron density via resonance, stabilizing aromatic systems. Compare activity with non-fluorinated/methoxy-free analogs via SAR studies .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction, and how are twinning defects addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.